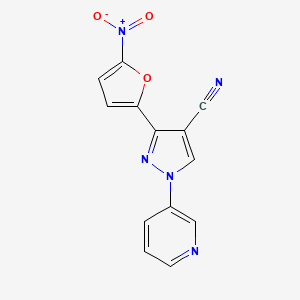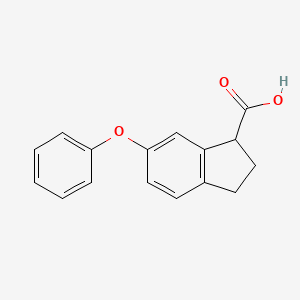
2-Propenoic acid, 2-(benzoylamino)-3,3-diphenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(benzoylamino)-3,3-diphenyl-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a propenoic acid backbone, a benzoylamino group, and two phenyl groups
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3,3-diphenyl-, ethyl ester typically involves the esterification of 2-Propenoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(benzoylamino)-3,3-diphenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-Propenoic acid, 2-(benzoylamino)-3,3-diphenyl-, ethyl ester stands out due to its unique structural features and reactivity. Similar compounds include:
Acrylic acid derivatives: These compounds share the propenoic acid backbone but differ in their substituents.
Benzoylamino compounds: These compounds have the benzoylamino group but may lack the propenoic acid structure.
Diphenyl compounds: These compounds contain phenyl groups but differ in their overall structure and functional groups.
Propriétés
Numéro CAS |
61073-74-3 |
|---|---|
Formule moléculaire |
C24H21NO3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
ethyl 2-benzamido-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C24H21NO3/c1-2-28-24(27)22(25-23(26)20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)19-14-8-4-9-15-19/h3-17H,2H2,1H3,(H,25,26) |
Clé InChI |
NSHRNOFTWKDZAQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


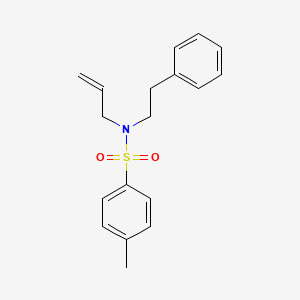

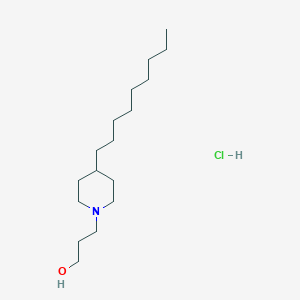
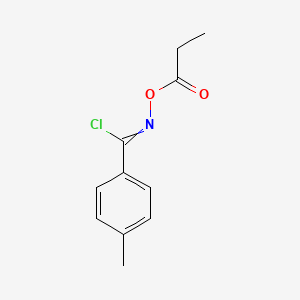
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)
